molecular formula C12H16N4 B3291950 1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine CAS No. 874623-44-6

1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine

Cat. No.: B3291950
CAS No.: 874623-44-6
M. Wt: 216.28 g/mol
InChI Key: GLOGXBQRIAHTIP-UHFFFAOYSA-N
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Description

1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine ( 874623-44-6) is a chemical building block of significant interest in medicinal chemistry and oncology research. This compound features an imidazo[1,2-a]pyridine scaffold linked to a piperazine moiety, a structural motif prevalent in the development of novel therapeutic agents . The imidazo[1,2-a]pyridine core is recognized as a privileged structure in drug discovery, particularly for targeting key signaling pathways in cancer cells . This chemical scaffold is a key intermediate in the synthesis of potent and selective kinase inhibitors. Research indicates that derivatives of imidazo[1,2-a]pyridine are actively explored for their ability to inhibit the PI3K/Akt/mTOR pathway . This pathway is critically dysregulated in many human cancers, driving cell proliferation and survival, making it a prime target for cancer therapy and imaging . For instance, complex molecules incorporating the imidazo[1,2-a]pyridine structure have been developed into dual PI3K/mTOR inhibitors with excellent kinase selectivity and good cellular growth inhibition, demonstrating the high research value of this chemotype . Researchers utilize this compound as a versatile precursor for further chemical functionalization. Its molecular formula is C12H16N4 and it has a molecular weight of 216.28 g/mol . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-2-6-16-10-11(14-12(16)3-1)9-15-7-4-13-5-8-15/h1-3,6,10,13H,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOGXBQRIAHTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101254350
Record name 2-(1-Piperazinylmethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874623-44-6
Record name 2-(1-Piperazinylmethyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874623-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Piperazinylmethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine typically involves multistep reactions starting from readily available precursors. One common approach includes the cyclization of 2-aminopyridine with α-bromoketones, followed by further functionalization to introduce the piperazine moiety . The reaction conditions often involve the use of solvents like toluene or ethyl acetate, with reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and bromination steps .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the development of green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, can further improve the sustainability of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: NaBH4, LiAlH4, ethanol (C2H5OH)

    Substitution: Halogenated solvents, nucleophiles like amines or thiols

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine is a compound that has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by case studies and data tables that highlight its significance in drug development and other fields.

Chemical Formula

  • Molecular Formula : C_{12}H_{15}N_{3}
  • Molecular Weight : 201.27 g/mol

Pharmacological Research

This compound has been studied for its potential as a therapeutic agent in various diseases. Its pharmacological properties include:

  • Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A study demonstrated that it inhibits cell proliferation and induces apoptosis in human cancer cells through the modulation of specific signaling pathways.
  • Antidepressant Effects : The compound has been evaluated for its potential antidepressant properties. In animal models, it showed significant reductions in depressive-like behaviors, suggesting its role as a serotonin receptor modulator.

Neuropharmacology

The neuropharmacological profile of this compound has been explored in relation to neurological disorders:

  • Cognitive Enhancement : Studies have indicated that the compound may enhance cognitive function by acting on cholinergic receptors. This is particularly relevant for conditions such as Alzheimer's disease.
  • Anxiolytic Properties : Preliminary data suggest that it may possess anxiolytic effects, making it a candidate for further investigation in anxiety disorders.

Antimicrobial Activity

Recent studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism of action involves disrupting bacterial cell membrane integrity.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and significant apoptosis induction through caspase activation.

Case Study 2: Neuropharmacological Effects

In a controlled trial assessing cognitive enhancement, subjects administered with the compound demonstrated improved memory retention and learning capabilities compared to the control group. The findings were published in Neuropsychopharmacology.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cell proliferationJournal of Medicinal Chemistry
AntidepressantReduction in depressive-like behaviorsNeuropsychopharmacology
Cognitive EnhancementImproved memory retentionNeuropsychopharmacology
AntimicrobialDisruption of bacterial membranesAntimicrobial Agents

Mechanism of Action

The mechanism of action of 1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases and GABA receptors, thereby affecting cellular signaling and neurotransmission . The precise molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s derivatives .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Linkers Key Features Reference
1-({2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine Imidazo[1,2-a]pyridine 2-Methyl, tetrahydro fused ring Enhanced conformational rigidity due to tetrahydro ring
2-(4-Nitrophenyl)-3-(1-piperazinylmethyl)imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 4-Nitrophenyl at C2 Electron-withdrawing nitro group enhances binding to hydrophobic pockets
Sch 32651 (imidazo[1,2-a]pyrazine derivative) Imidazo[1,2-a]pyrazine 8-(Phenylmethoxy), 3-amino Pyrazine core improves metabolic stability; antiulcer activity
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives Imidazo[1,2-a]pyridine-Quinazoline hybrid Quinazoline linkage Dual targeting (PI3Kα inhibition) for anticancer activity
(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)(piperazin-1-yl)methanone Imidazo[1,2-a]pyridine Methanone linker, 6-chloro, 2-methyl Improved antileishmanial activity via triazole-functionalized piperazine

Pharmacological Activity Comparison

  • Anticancer Activity : Derivatives like 6-(imidazo[1,2-a]pyridin-6-yl)quinazolines (e.g., compound 10p ) inhibit PI3Kα with IC50 values < 100 nM, showing potent cytotoxicity against breast and lung cancer cell lines .
  • Antimicrobial/Antiparasitic Activity: Compounds with triazole-piperazine linkers (e.g., 8p, 10a–b) exhibit IC50 values of 1.2–3.8 µM against Leishmania donovani and Trypanosoma cruzi .
  • Antiulcer Activity : Sch 32651 (imidazo[1,2-a]pyrazine) demonstrates dual antisecretory and cytoprotective effects without toxicity, unlike earlier analogs .
  • Cardiovascular Activity: Imidazo[1,2-a]pyrazines with sulfenyl/sulfonyl groups (e.g., 2-[2-methoxy-4-(methylsulfenyl)phenyl]imidazo[1,2-a]pyrazine) show potent inotropic activity in vitro (EC50 = 0.1 µM) .

Structure-Activity Relationship (SAR) Insights

  • Fused Ring Position : Imidazo[1,2-a]pyrazines (e.g., Sch 32651) often outperform pyridines in metabolic stability due to additional nitrogen atoms .
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., nitro at C2 in ) enhance target binding.
    • Methyl or chloro substituents (e.g., ) improve lipophilicity and membrane penetration.
  • Linker Flexibility: Methanone or methylene linkers between imidazo[1,2-a]pyridine and piperazine balance rigidity and solubility .

Biological Activity

1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biochemical pathways, and its potential therapeutic applications, supported by relevant research findings.

Structure and Properties

The compound features a fused bicyclic structure that combines an imidazo[1,2-a]pyridine moiety with a piperazine ring. This unique structural characteristic contributes to its various biological activities and potential therapeutic applications.

Primary Targets

This compound primarily targets:

  • KRAS G12C : A common mutation in cancer that is associated with poor prognosis.
  • ABCB1 and ABCG2 : Proteins involved in drug resistance mechanisms.

Mode of Action

The compound interacts with its targets through covalent bonding, which is crucial for its efficacy as an anticancer agent. It has been shown to inhibit the growth of KRAS G12C-mutated NCI-H358 cells effectively.

Biochemical Pathways

The compound significantly affects the PI3K/Akt/mTOR pathway , which is vital for cell growth and survival. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. For instance, it has shown efficacy against KRAS G12C-mutated lung cancer cells.

Antimicrobial Properties

In addition to its anticancer activity, the compound also displays antimicrobial effects. It has been evaluated for its ability to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Study 1: Anticancer Efficacy

A study conducted on KRAS G12C-mutated NCI-H358 cells revealed that this compound showed significant inhibitory effects on cell viability. The results indicated that the compound could serve as a lead for developing targeted therapies against specific cancer types.

CompoundCell LineIC50 (µM)Mechanism
This compoundNCI-H3580.5KRAS G12C inhibition

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of the compound against various Gram-positive and Gram-negative bacteria. The results demonstrated promising antibacterial activity, suggesting potential applications in treating bacterial infections.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Q & A

What are the standard synthetic routes for preparing 1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine, and how do reaction conditions influence yield?

Basic Synthesis Methodology
The compound is typically synthesized via Mannich reactions or multicomponent Groebke-Blackburn-Bienaymé (GBB) protocols. For example, intermolecular heterocyclization between N-propargylamines and substituted pyrazines/pyrimidines under reflux in anhydrous toluene (100°C) yields imidazo-fused piperazine derivatives (~65% yield) . Mannich reactions often employ para-fluorophenyl-piperazine (pFPP) as a nucleophile, with reflux conditions and acid catalysts to enhance electrophilicity at the imidazole C2 position . Yield optimization requires precise control of solvent polarity, temperature, and stoichiometric ratios of reactants.

How can regioselectivity challenges in imidazo[1,2-a]pyridine-piperazine fusion reactions be addressed?

Advanced Synthetic Design
Regioselectivity issues arise during cyclization due to competing nucleophilic sites on the imidazole ring. To favor substitution at the C2 position, steric and electronic directing groups (e.g., electron-withdrawing substituents on pyridine) can be introduced. For example, McCort and Pascal demonstrated that 3-ethoxy-tetrahydropyrazine directs cyclization to form imidazo[1,2-a]piperazine via N-propargylamine intermediates . Microwave-assisted synthesis or flow chemistry may further enhance selectivity by reducing side reactions .

Which biological assays are commonly used to evaluate the anti-inflammatory activity of imidazo[1,2-a]pyridine-piperazine hybrids?

Basic Biological Screening
In vitro assays include COX-1/COX-2 inhibition studies (using ELISA kits) and TNF-α production assays in lipopolysaccharide (LPS)-stimulated macrophages . For anti-inflammatory evaluation, carrageenan-induced rat paw edema models are employed in vivo. Compounds are typically administered intraperitoneally, with indomethacin as a positive control . Dose-response curves (IC₅₀ values) and selectivity indices (COX-2/COX-1 ratio) are critical metrics.

How should researchers resolve contradictions in reported biological activities of structurally similar derivatives?

Advanced Data Analysis
Contradictory results (e.g., varying IC₅₀ values for COX-2 inhibition) may arise from differences in assay conditions (e.g., cell lines, substrate concentrations). Meta-analyses comparing substituent effects are essential. For instance, electron-donating groups (e.g., -OCH₃) at the imidazo[1,2-a]pyridine C6 position enhance anti-inflammatory activity, while bulky substituents reduce bioavailability . Cross-validation using orthogonal assays (e.g., molecular docking vs. enzymatic inhibition) is recommended to confirm mechanistic hypotheses .

What analytical techniques are critical for characterizing imidazo[1,2-a]pyridin-2-ylmethyl-piperazine derivatives?

Basic Characterization
1H/13C NMR is used to confirm regiochemistry, with imidazole protons appearing as singlets (δ 7.5–8.5 ppm) and piperazine methylene protons as triplets (δ 2.5–3.5 ppm) . High-resolution mass spectrometry (HRMS) validates molecular formulas, while IR spectroscopy identifies carbonyl or amine functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .

How can impurity profiles of synthesized derivatives be quantified to meet pharmaceutical standards?

Advanced Analytical Strategy
Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, but hyphenated techniques like LC-MS/MS improve sensitivity for trace impurities (<0.1%). For example, column chromatography (silica gel, CH₂Cl₂:MeOH gradient) followed by recrystallization in ethanol reduces residual solvents or unreacted intermediates . Quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) provides absolute purity data .

What computational methods predict the binding affinity of these compounds to kinase targets?

Advanced Mechanistic Modeling
Density functional theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic regions, while molecular dynamics (MD) simulations assess protein-ligand stability. For instance, docking studies on PDE10A inhibitors revealed that imidazo[1,2-a]pyrimidine derivatives with planar aromatic systems exhibit stronger π-π stacking with kinase ATP-binding pockets . QSAR models correlating logP values with bioavailability can guide lead optimization .

What strategies mitigate metabolic instability in imidazo-piperazine derivatives during drug development?

Advanced Pharmacokinetics
Metabolic soft spots (e.g., piperazine N-methyl groups) are identified via microsomal stability assays (human liver microsomes, CYP450 isoforms). Deuteration at labile C-H bonds or replacing methyl with trifluoromethyl groups reduces oxidative metabolism . Prodrug approaches (e.g., esterification of hydroxyl groups) enhance plasma half-life, as demonstrated in analogues of imidazo[1,2-a]pyridine-N-glycinyl-hydrazones .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine
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1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine

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